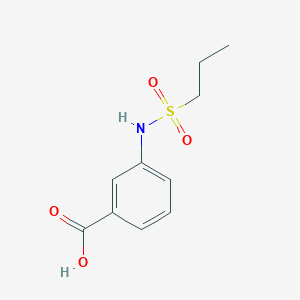

3-(Propane-1-sulfonamido)benzoic acid

Overview

Description

3-(Propane-1-sulfonamido)benzoic acid (3-PBS) is an organic compound with a wide range of applications in scientific research. It is a highly reactive compound that is capable of forming a variety of chemical bonds and interactions with other molecules. 3-PBS has been studied extensively in recent years, with research focusing on its potential as a laboratory reagent, its biochemical and physiological effects, and its mechanism of action.

Scientific Research Applications

Material Science

3-(Propane-1-sulfonamido)benzoic acid: is utilized in material science for the development of novel materials with tailored properties. Its versatile nature allows for integration into materials that require improved mechanical strength, thermal stability, or specific optical characteristics . This compound can be a key ingredient in creating advanced polymers or coatings that are more durable and resistant to environmental factors.

Pharmaceuticals

In pharmaceutical research, 3-(Propane-1-sulfonamido)benzoic acid shows promise due to its unique structural features and chemical properties. It may serve as a building block for creating new drug molecules or as a precursor in synthesizing active pharmaceutical ingredients (APIs). Its sulfonamide group is particularly of interest for its potential biological activity .

Agrochemicals

The compound’s application in agrochemicals is being explored for its potential use in developing new pesticides or herbicides. Its chemical structure could be beneficial in creating compounds that target specific pests or weeds without affecting the crops or the environment adversely .

Corrosion Resistance

3-(Propane-1-sulfonamido)benzoic acid: derivatives have been investigated for their effectiveness in enhancing the corrosion resistance of metals such as austenitic AISI 316 stainless steel. This application is crucial in industries where metal components are exposed to corrosive environments, thereby extending the life of these components .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reagent or a standard in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in chromatography and spectrometry .

Environmental Science

Research in environmental science could leverage 3-(Propane-1-sulfonamido)benzoic acid for pollutant remediation processes. Its chemical makeup might be effective in binding or neutralizing certain environmental contaminants, aiding in the cleanup of polluted sites .

properties

IUPAC Name |

3-(propylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGSASQPVDRJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585506 | |

| Record name | 3-[(Propane-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propane-1-sulfonamido)benzoic acid | |

CAS RN |

849409-82-1 | |

| Record name | 3-[(Propane-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)